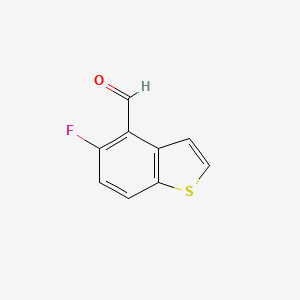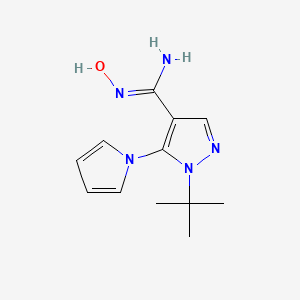
5-Fluoro-1-benzothiophene-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-benzothiophene-4-carbaldehyde: is a chemical compound with the molecular formula C9H5FOS. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-benzothiophene-4-carbaldehyde typically involves the introduction of a fluorine atom into the benzothiophene ring followed by the formation of the aldehyde group. One common method involves the fluorination of benzothiophene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The resulting fluorinated intermediate is then subjected to formylation reactions using reagents like Vilsmeier-Haack reagent or formylating agents such as DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and formylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is crucial to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Fluoro-1-benzothiophene-4-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOMe, KOtBu, DMF
Condensation: Aniline, hydrazine, acetic acid
Major Products Formed:
Oxidation: 5-Fluoro-1-benzothiophene-4-carboxylic acid
Reduction: 5-Fluoro-1-benzothiophene-4-methanol
Substitution: Various substituted benzothiophene derivatives
Condensation: Imines, hydrazones
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-1-benzothiophene-4-carbaldehyde is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development .
Medicine: The compound’s potential medicinal applications include its use in the synthesis of pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate biological pathways through fluorine substitution makes it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties contribute to the development of high-performance materials with specific functionalities .
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-benzothiophene-4-carbaldehyde involves its interaction with molecular targets through its fluorine and aldehyde groups. The fluorine atom can enhance binding affinity to biological targets by forming strong hydrogen bonds and dipole interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzymatic activity and signaling pathways .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by forming covalent adducts with active site residues.
Receptors: It can bind to receptors and modulate their activity through non-covalent interactions.
Signaling Pathways: The compound can influence signaling pathways by altering the activity of key proteins involved in cellular communication.
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoro-2-benzothiophene-4-carbaldehyde
- 5-Fluoro-3-benzothiophene-4-carbaldehyde
- 5-Fluoro-1-benzofuran-4-carbaldehyde
Comparison: 5-Fluoro-1-benzothiophene-4-carbaldehyde is unique due to the specific positioning of the fluorine and aldehyde groups on the benzothiophene ring. This positioning influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H5FOS |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
5-fluoro-1-benzothiophene-4-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H |
InChI-Schlüssel |
BVPOCDHZTMNPTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CS2)C(=C1F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B13428549.png)


![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)
![(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide](/img/structure/B13428564.png)

![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
![2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)

![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13428597.png)

![1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine](/img/structure/B13428618.png)
